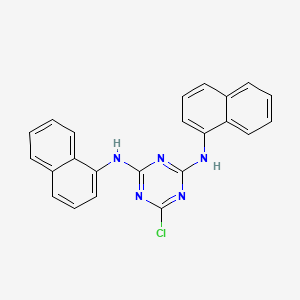

6-Chloro-N2,N4-di(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine

Description

Propriétés

IUPAC Name |

6-chloro-2-N,4-N-dinaphthalen-1-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClN5/c24-21-27-22(25-19-13-5-9-15-7-1-3-11-17(15)19)29-23(28-21)26-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H,(H2,25,26,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHUFJNEBAPEIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC3=NC(=NC(=N3)Cl)NC4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 6-chloro-N,N’-di-1-naphthyl-1,3,5-triazine-2,4-diamine involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with 1-naphthylamine under specific conditions. The reaction typically requires a solvent such as dioxane or water and a base like sodium carbonate . The reaction is carried out at elevated temperatures, often between 70-80°C, to facilitate the substitution of the chlorine atom with the naphthylamine group . Industrial production methods may involve similar reaction conditions but on a larger scale with optimized parameters for higher yield and purity.

Analyse Des Réactions Chimiques

6-chloro-N,N’-di-1-naphthyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or alcohols under appropriate conditions.

Oxidation and Reduction:

Applications De Recherche Scientifique

6-chloro-N,N’-di-1-naphthyl-1,3,5-triazine-2,4-diamine is used in various scientific research applications, including:

Mécanisme D'action

The mechanism of action of 6-chloro-N,N’-di-1-naphthyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action .

Comparaison Avec Des Composés Similaires

Key Findings :

- Naphthyl vs.

- Pyridylmethyl Substituents : The pyridylmethyl derivative () exhibits strong metal coordination, enabling its use in Cu²⁺ biosensors, a distinct application compared to the antiproliferative focus of the naphthyl analog .

Key Findings :

- Microwave Assistance : The naphthyl-substituted compound benefits from microwave-assisted synthesis, achieving high yields (75–90%) and reduced reaction times compared to conventional methods .

- Dehydrosulfurization : Oxadiazine derivatives () require alternative agents like I₂/Et₃N for dehydrosulfurization, enabling access to compounds unattainable via traditional routes .

Physicochemical Properties

Solubility and Stability

- Naphthyl Groups : The bulky, hydrophobic naphthyl groups reduce aqueous solubility but enhance π-π stacking interactions, improving stability in organic matrices .

- Morpholino Groups: Derivatives with morpholino substituents () exhibit increased water solubility due to the polar oxygen atom, making them suitable for pharmaceutical formulations .

- Pyridylmethyl Groups : Enhanced metal-chelation capability () arises from pyridyl nitrogen atoms, facilitating applications in supramolecular chemistry .

Electronic Effects

Crystallographic data () reveals delocalized π-electron density across the triazine ring in naphthyl-substituted compounds, which stabilizes the core and influences reactivity. In contrast, electron-donating groups (e.g., methoxy in ) increase electron density, altering reaction pathways .

Activité Biologique

6-Chloro-N2,N4-di(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine (CAS No. 30355-07-8) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its anticancer properties. Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness as an anticancer agent. For instance:

- In vitro Studies : The compound showed significant cytotoxicity against several human cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for different cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15.83 |

| MCF-7 (Breast) | 16.32 |

| HeLa (Cervical) | 2.21 |

| HepG2 (Liver) | 12.21 |

These values indicate that the compound is particularly effective against HeLa cells, which are commonly used in cancer research .

The mechanisms underlying the anticancer activity of this triazine derivative include:

- Inhibition of Topoisomerases : The compound acts as a topoisomerase inhibitor, disrupting DNA replication and transcription processes essential for cancer cell proliferation.

- Regulation of Signaling Pathways : It has been shown to inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. This inhibition leads to reduced protein synthesis and cell survival .

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating the expression levels of pro-apoptotic and anti-apoptotic proteins such as BAX and Bcl-2 .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Xenograft Models : In vivo studies using nude mouse xenograft models demonstrated significant tumor volume reduction upon treatment with this compound. The results indicated a dose-dependent response, further supporting its potential as an effective anticancer agent .

- Combination Therapies : Research has also explored the effects of combining this compound with other chemotherapeutic agents. Preliminary findings suggest enhanced efficacy when used in conjunction with standard treatments for breast and lung cancers .

Q & A

Q. Table 1. Key Reaction Parameters for Synthesis

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Acetone/THF | |

| Temperature | 0–5°C → RT | |

| Stoichiometry | 1:2 (triazine:amine) | |

| Neutralization Agent | Dilute HCl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.